molecular formula C14H12N2O B2388590 N-(6-Methylquinolin-8-yl)but-2-ynamide CAS No. 2249072-76-0

N-(6-Methylquinolin-8-yl)but-2-ynamide

Cat. No.: B2388590
CAS No.: 2249072-76-0
M. Wt: 224.263
InChI Key: MINGDHNPPRKJGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-Methylquinolin-8-yl)but-2-ynamide: is a chemical compound that belongs to the class of ynamides. Ynamides are characterized by a triple bond directly connected to a nitrogen atom that bears an electron-withdrawing group. This unique structure imparts significant reactivity and versatility, making ynamides valuable in various chemical transformations and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-Methylquinolin-8-yl)but-2-ynamide typically involves the copper(I)-catalyzed radical carboamination reaction of 8-aminoquinoline-oriented buteneamides with chloroform. This reaction proceeds at 110°C in the presence of di-tert-butyl peroxide as an oxidant . The copper(II) catalyst coordinates with the nitrogen anion to form an intermediate, which undergoes further transformations to yield the desired ynamide .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable copper-mediated synthesis techniques. These methods are efficient and avoid the use of sensitive and expensive metals, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: N-(6-Methylquinolin-8-yl)but-2-ynamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to various reduced derivatives.

    Substitution: The ynamide can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

N-(6-Methylquinolin-8-yl)but-2-ynamide has several scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

  • N-(Quinolin-8-yl)but-2-ynamide
  • N-(6-Methylquinolin-8-yl)but-3-ynamide
  • N-(6-Methylquinolin-8-yl)but-2-enamide

Uniqueness: N-(6-Methylquinolin-8-yl)but-2-ynamide stands out due to its specific substitution pattern on the quinoline ring and the presence of a triple bond. This unique structure imparts distinct reactivity and makes it suitable for specialized applications in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

N-(6-methylquinolin-8-yl)but-2-ynamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c1-3-5-13(17)16-12-9-10(2)8-11-6-4-7-15-14(11)12/h4,6-9H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MINGDHNPPRKJGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC1=CC(=CC2=C1N=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.